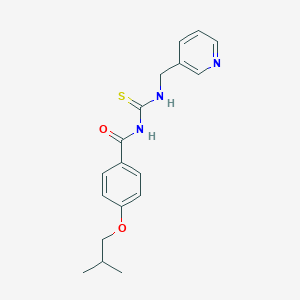
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea (IBPT) is a chemical compound that has been widely studied for its potential applications in scientific research. IBPT is a thiourea derivative that has shown promise in a variety of areas, including cancer research, neurobiology, and environmental science. In
Wirkmechanismus
The mechanism of action of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to modulate the activity of certain neurotransmitters, including dopamine and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea vary depending on the specific application and dosage used. In cancer cells, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to improve cognitive function and protect against neurotoxicity. In environmental science, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to effectively remove heavy metals from contaminated soil and water.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea in lab experiments is its relative ease of synthesis and availability. Additionally, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have a wide range of potential applications in scientific research. However, one limitation of using N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. In cancer research, further studies are needed to determine the specific mechanisms by which N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea inhibits tumor growth and to identify potential drug targets. In neurobiology, further studies are needed to determine the optimal dosage and delivery method for N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea and to investigate its potential applications in the treatment of neurodegenerative diseases. In environmental science, further studies are needed to optimize the use of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea for the removal of heavy metals from contaminated soil and water.
Synthesemethoden
The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea involves the reaction of 4-isobutoxybenzoyl chloride with 3-pyridinemethanethiol in the presence of a base such as potassium carbonate. The resulting product is then treated with thiourea to form N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea. The synthesis of N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea is relatively straightforward and can be carried out using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential applications in a variety of scientific research areas. In cancer research, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In neurobiology, N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential neuroprotective effects and its ability to improve cognitive function. N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea has also been studied for its potential applications in environmental science, specifically for its ability to remove heavy metals from contaminated soil and water.
Eigenschaften
Produktname |
N-(4-isobutoxybenzoyl)-N'-(3-pyridinylmethyl)thiourea |
|---|---|
Molekularformel |
C18H21N3O2S |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
4-(2-methylpropoxy)-N-(pyridin-3-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C18H21N3O2S/c1-13(2)12-23-16-7-5-15(6-8-16)17(22)21-18(24)20-11-14-4-3-9-19-10-14/h3-10,13H,11-12H2,1-2H3,(H2,20,21,22,24) |
InChI-Schlüssel |
NEZNWIDQDYYEBO-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC(=S)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B267583.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-methoxybenzamide](/img/structure/B267590.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267591.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methyl-N-phenylbenzamide](/img/structure/B267595.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbutanamide](/img/structure/B267597.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![1-[(4-ethylphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B267607.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)
